molecular formula C24H24N2O4S B14987772 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methoxybenzyl)acetamide

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B14987772
M. Wt: 436.5 g/mol
InChI Key: OMPTWCXEXUCZET-UHFFFAOYSA-N
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Description

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methoxybenzyl)acetamide is a complex organic compound with a unique structure that includes a dibenzo[c,e][1,2]thiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methoxybenzyl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the dibenzo[c,e][1,2]thiazine ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethyl group: This can be achieved through alkylation reactions using ethyl halides.

    Oxidation to form the dioxido group: This step typically involves the use of strong oxidizing agents such as hydrogen peroxide or peracids.

    Attachment of the acetamide group: This can be done through acylation reactions using acetic anhydride or acetyl chloride.

    Introduction of the 4-methoxybenzyl group: This step involves the use of nucleophilic substitution reactions with appropriate benzyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methoxybenzyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and acetamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and nucleophiles like amines or alcohols are used under appropriate conditions (e.g., acidic or basic).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional dioxido groups, while reduction could result in the formation of alcohols or amines.

Scientific Research Applications

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methoxybenzyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression or DNA replication.

    Modulating signaling pathways: Influencing cellular signaling pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
  • 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-hydroxybenzyl)acetamide

Uniqueness

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methoxybenzyl)acetamide is unique due to the presence of the 4-methoxybenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets and improve its solubility and stability compared to similar compounds.

Properties

Molecular Formula

C24H24N2O4S

Molecular Weight

436.5 g/mol

IUPAC Name

2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C24H24N2O4S/c1-3-17-10-13-22-21(14-17)20-6-4-5-7-23(20)31(28,29)26(22)16-24(27)25-15-18-8-11-19(30-2)12-9-18/h4-14H,3,15-16H2,1-2H3,(H,25,27)

InChI Key

OMPTWCXEXUCZET-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NCC4=CC=C(C=C4)OC

Origin of Product

United States

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